Naphtho[1,2-a]naphthacene
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Overview
Description
Naphtho[1,2-a]naphthacene: is a polycyclic aromatic hydrocarbon with the molecular formula C26H16 . It is composed of four fused benzene rings, forming a complex structure that is of significant interest in organic chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Naphtho[1,2-a]naphthacene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under high-temperature conditions. For instance, the condensation of 2-naphthol with aldehydes in the presence of acidic catalysts can lead to the formation of the desired polycyclic structure .
Industrial Production Methods: : Industrial production of this compound is less common due to its specialized applications. it can be synthesized on a larger scale using similar methods as in laboratory synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions: : Naphtho[1,2-a]naphthacene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of partially hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using palladium or platinum catalysts.
Substitution: Friedel-Crafts alkylation and acylation reactions are common, using reagents like aluminum chloride.
Major Products: : The major products of these reactions include various substituted naphthacenes, quinones, and hydrogenated derivatives .
Scientific Research Applications
Naphtho[1,2-a]naphthacene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives are investigated for their potential use in pharmaceuticals.
Industry: It is used in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of Naphtho[1,2-a]naphthacene and its derivatives often involves interactions with biological macromolecules. For instance, its anticancer properties may be attributed to its ability to intercalate into DNA, disrupting the replication process. The exact molecular targets and pathways can vary depending on the specific derivative and its functional groups .
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,1-a]naphthacene: Another polycyclic aromatic hydrocarbon with a slightly different structure.
Naphthalene: A simpler structure with only two fused benzene rings.
Anthracene: Composed of three fused benzene rings, often used in similar applications
Uniqueness: : Naphtho[1,2-a]naphthacene is unique due to its specific arrangement of four fused benzene rings, which imparts distinct chemical and physical properties. This makes it particularly useful in the development of advanced materials and in certain biological applications .
Properties
CAS No. |
58029-39-3 |
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Molecular Formula |
C26H16 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
hexacyclo[12.12.0.02,11.03,8.016,25.018,23]hexacosa-1(26),2(11),3,5,7,9,12,14,16,18,20,22,24-tridecaene |
InChI |
InChI=1S/C26H16/c1-2-7-20-14-23-16-25-21(15-22(23)13-19(20)6-1)12-11-18-10-9-17-5-3-4-8-24(17)26(18)25/h1-16H |
InChI Key |
IQHSIXFTHHMAIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=CC5=CC6=CC=CC=C6C=C5C=C4C=C3 |
Origin of Product |
United States |
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